molecular formula C16H19NO3 B2425343 2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione CAS No. 64869-19-8

2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Cat. No. B2425343
CAS RN: 64869-19-8
M. Wt: 273.332
InChI Key: JQXRKWGJHWGHCF-UHFFFAOYSA-N
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Description

“2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione” is a chemical compound with the CAS Number: 64869-19-8 and a linear formula of C16H19NO3 . It has a molecular weight of 273.33 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H19NO3/c1-16(2)8-14(18)13(15(19)9-16)10-17-11-5-4-6-12(7-11)20-3/h4-7,10,17H,8-9H2,1-3H3 . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in physical form . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

Synthesis and Biological Activity

A study focused on synthesizing Co(II), Ni(II), and Cu(II) complexes with an enaminodione derivative closely related to the compound of interest. The synthesized compounds, including 2-{[(2-methoxyphenyl)amino]methylene}-5,5-dimethyl-cyclohexane-1,3-dionate, were tested for cytotoxic properties on the Hep2 cell line (human laryngeal carcinoma) and did not exhibit cytotoxic properties in the studied concentration range. The compounds also demonstrated antibacterial activity against specific strains and pronounced protistocidal activity. The behavior of these complexes in various solutions was analyzed, providing insights into their stability and potential applications in biological contexts (Eremina et al., 2021).

Antimicrobial Activity

A series of compounds, including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives, were synthesized from a starting material similar to the compound of interest. These compounds were evaluated for their antibacterial and antifungal activities against a variety of bacteria and fungi. Certain compounds displayed interesting antimicrobial activity, with some showing higher activity compared to reference drugs (Ghorab et al., 2017).

Chemical Sensing

In the realm of chemical sensing, intramolecular charge transfer (ICT) chromophores were synthesized from derivatives akin to the compound . These compounds were utilized as chemosensors with reversible “on–off” sensing capabilities for biologically and environmentally significant Co2+, showcasing excellent selectivity and sensitivity. Theoretical studies, including density functional methods, were conducted to gain insights into the molecular structures and the interaction with Co2+, affirming their potential in sensing applications (Subhasri & Anbuselvan, 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-hydroxy-2-[(3-methoxyphenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2)8-14(18)13(15(19)9-16)10-17-11-5-4-6-12(7-11)20-3/h4-7,10,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZSFRUAGCOITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC(=CC=C2)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

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